molecular formula C14H18N4O5S3 B3203729 1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1021265-62-2

1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B3203729
CAS RN: 1021265-62-2
M. Wt: 418.5 g/mol
InChI Key: PBJFAHUZKUQXCX-UHFFFAOYSA-N
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Description

The compound seems to contain several functional groups including a methylsulfonyl group, a sulfamoyl group, a benzo[d]thiazol-2-yl group, and a piperidine-4-carboxamide group . These groups are often found in biologically active molecules and could potentially have interesting properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives have been synthesized where a 4-(methylsulfonyl) phenyl pharmacophore was attached via its C-2 position .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group, for example, is a fused ring system that could contribute to the rigidity and planarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfamoyl and carboxamide groups could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Luminescent Materials

The compound’s derivatives, specifically those based on the functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH), form luminescent materials. These materials have been characterized using NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis. Notably, they exhibit excellent thermal stability and electrochemical stability. Due to the excited-state intramolecular proton transfer (ESIPT) phenomenon, the ligands display green emission in both solution and thin solid films. Upon coordination with boron difluoride complexes, a significant blue shift and enhanced emission are observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). Remarkably, the OLED devices doped with BTZ-Cz-BF at a concentration of 10 wt% exhibit the best performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Insecticidal Properties

In a separate study, novel derivatives of this compound were synthesized and evaluated for their pesticidal activity. The bioassay results revealed favorable insecticidal potential, particularly against the oriental armyworm and diamondback moth. These compounds could serve as promising candidates for pest control .

COX-1/COX-2 Inhibitors

Another series of benzimidazole derivatives, incorporating the 4-(methylsulfonyl)phenyl pharmacophore, were designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. Further in vivo evaluations are underway to explore their potential therapeutic applications .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to evaluate its biological activity given the presence of functional groups found in biologically active molecules .

properties

IUPAC Name

1-methylsulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S3/c1-25(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(26(15,22)23)8-12(11)24-14/h2-3,8-9H,4-7H2,1H3,(H2,15,22,23)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJFAHUZKUQXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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